molecular formula C16H18N4OS B7833848 4-[(2-Hydroxyethyl)(methyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-[(2-Hydroxyethyl)(methyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B7833848
M. Wt: 314.4 g/mol
InChI Key: LDOGVAWIVSIUDU-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a carbonitrile group at position 5, a methylsulfanyl group at position 2, a 4-methylphenyl substituent at position 6, and a (2-hydroxyethyl)(methyl)amino group at position 3. The carbonitrile moiety (C≡N) is a strong electron-withdrawing group, influencing the electronic properties of the pyrimidine ring, while the methylsulfanyl group (S–CH₃) provides moderate electron donation.

Properties

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-4-6-12(7-5-11)14-13(10-17)15(20(2)8-9-21)19-16(18-14)22-3/h4-7,21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOGVAWIVSIUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N(C)CCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogs:

Compound Name (Position Substitutions) 4-Position Group 6-Position Group 2-Position Group 5-Position Group Key Properties/Activities Reference
Target Compound (2-Hydroxyethyl)(methyl)amino 4-Methylphenyl Methylsulfanyl Carbonitrile Enhanced solubility (hydroxyethyl), moderate lipophilicity
4-(4-tert-butylphenyl)-6-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile (2-Hydroxyethyl)amino 4-tert-Butylphenyl Methylsulfanyl Carbonitrile Increased steric bulk (tert-butyl), lower solubility
4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino) pyrimidine-5-carbonitrile Amino 4-Chlorophenyl Phenethylamino Carbonitrile Higher hydrophobicity (Cl, phenethyl), possible metabolic stability
4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile Cyclohexylamino Phenyl 4-Methylbenzylsulfanyl Carbonitrile High hydrophobicity, potential pharmacokinetic challenges
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate Methyl 4-Phenoxyphenylamino Methylsulfanyl Carboxylate Ester group increases polarity; larger aromatic system

Key Observations:

Solubility and Hydrophilicity: The target compound’s (2-hydroxyethyl)(methyl)amino group at position 4 enhances water solubility compared to analogs with tert-butyl () or cyclohexylamino () groups. However, it is less polar than the carboxylate ester in , which may improve membrane permeability .

Steric and Electronic Effects: The 4-methylphenyl group at position 6 provides moderate steric hindrance compared to bulkier tert-butyl () or phenyl () groups. The methylsulfanyl group at position 2 is smaller than phenethylamino (), reducing steric clashes in binding pockets .

Metabolic Stability: The methyl group on the amino moiety (target compound) may reduce oxidative metabolism compared to unsubstituted amino groups (e.g., ) .

Biological Activity : While highlights kinase inhibition in a pyridopyrimidine carbonitrile analog, the target compound’s hydroxyethyl group could enable hydrogen bonding in biological targets, though direct activity data are lacking .

Research Findings and Implications

  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized using green chemistry approaches, such as ionic liquid catalysts, suggesting feasible routes for the target compound’s production .
  • Structure-Activity Relationships (SAR) :
    • Substitution at position 6 with electron-neutral groups (e.g., 4-methylphenyl) balances hydrophobicity and steric effects.
    • Hydrophilic groups at position 4 (e.g., hydroxyethyl) improve solubility without compromising lipophilicity critical for membrane penetration.
  • Potential Applications: The target compound’s balanced properties make it a candidate for drug discovery, particularly in targeting kinases or enzymes requiring both polar and nonpolar interactions.

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